(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-ethoxy-3-iodo-5-methoxybenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), bases (sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, this compound may be investigated for its potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs. Its structure-activity relationship (SAR) can be studied to optimize its efficacy and minimize side effects.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)imidazolidine-2,4-dione would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-ethoxy-3-iodobenzylidene)imidazolidine-2,4-dione
- (5Z)-5-(4-ethoxy-5-methoxybenzylidene)imidazolidine-2,4-dione
- (5Z)-5-(4-iodo-5-methoxybenzylidene)imidazolidine-2,4-dione
Uniqueness
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)imidazolidine-2,4-dione is unique due to the presence of specific functional groups such as the ethoxy, iodo, and methoxy groups on the benzylidene moiety. These groups can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H13IN2O4 |
---|---|
Molecular Weight |
388.16 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H13IN2O4/c1-3-20-11-8(14)4-7(6-10(11)19-2)5-9-12(17)16-13(18)15-9/h4-6H,3H2,1-2H3,(H2,15,16,17,18)/b9-5- |
InChI Key |
BMVZHVCGUDTVAG-UITAMQMPSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NC(=O)N2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.